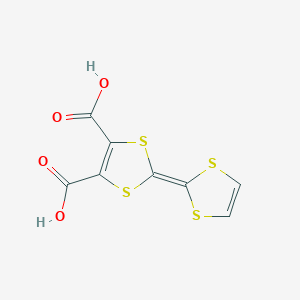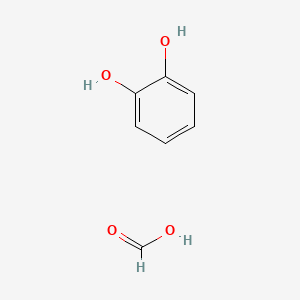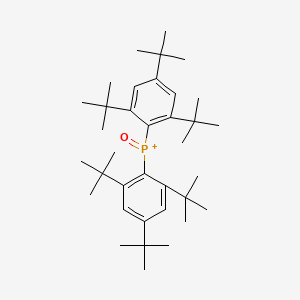
Oxobis(2,4,6-tri-tert-butylphenyl)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxobis(2,4,6-tri-tert-butylphenyl)phosphanium is a chemical compound characterized by the presence of a phosphorus atom bonded to an oxygen atom and two 2,4,6-tri-tert-butylphenyl groups. This compound is notable for its steric hindrance due to the bulky tert-butyl groups, which can influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxobis(2,4,6-tri-tert-butylphenyl)phosphanium typically involves the reaction of 2,4,6-tri-tert-butylphenyl lithium with a suitable phosphorus-containing reagent. One common method is the reaction of 2,4,6-tri-tert-butylphenyl lithium with phosphorus trichloride, followed by oxidation to introduce the oxygen atom. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale synthesis would likely involve similar reaction pathways as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxobis(2,4,6-tri-tert-butylphenyl)phosphanium can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state phosphorus species.
Substitution: The bulky tert-butyl groups can influence substitution reactions, often leading to selective reactivity.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like lithium aluminum hydride for reduction reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to maintain the integrity of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield phosphine oxides, while reduction reactions can produce phosphines .
Scientific Research Applications
Oxobis(2,4,6-tri-tert-butylphenyl)phosphanium has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where its steric bulk can influence the properties of metal complexes.
Biology: The compound’s reactivity can be harnessed in biochemical studies to probe the behavior of phosphorus-containing biomolecules.
Mechanism of Action
The mechanism of action of Oxobis(2,4,6-tri-tert-butylphenyl)phosphanium involves its ability to act as a ligand, forming complexes with metal ions. The bulky tert-butyl groups provide steric protection, which can stabilize reactive intermediates and influence the reactivity of the metal center. The phosphorus atom can participate in various bonding interactions, including coordination to metals and participation in redox reactions .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Oxobis(2,4,6-tri-tert-butylphenyl)phosphanium include:
2,4,6-Tri-tert-butylphenylphosphine: A related compound with similar steric properties but lacking the oxygen atom.
2,4-Di-tert-butyl-6-methylphenylphosphine: Another similar compound with slightly different steric and electronic properties.
Phosphine oxides: A broader class of compounds that share the phosphorus-oxygen bond but may have different substituents.
Uniqueness
This compound is unique due to the combination of its bulky tert-butyl groups and the presence of both phosphorus and oxygen atoms. This combination imparts distinctive reactivity and stability characteristics, making it valuable in specific chemical applications .
Properties
CAS No. |
105563-33-5 |
|---|---|
Molecular Formula |
C36H58OP+ |
Molecular Weight |
537.8 g/mol |
IUPAC Name |
oxo-bis(2,4,6-tritert-butylphenyl)phosphanium |
InChI |
InChI=1S/C36H58OP/c1-31(2,3)23-19-25(33(7,8)9)29(26(20-23)34(10,11)12)38(37)30-27(35(13,14)15)21-24(32(4,5)6)22-28(30)36(16,17)18/h19-22H,1-18H3/q+1 |
InChI Key |
QVFCPPRBQCMQDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[P+](=O)C2=C(C=C(C=C2C(C)(C)C)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


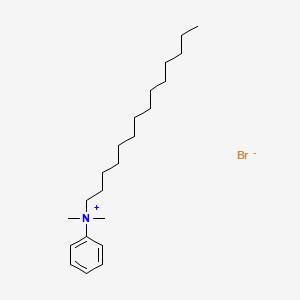
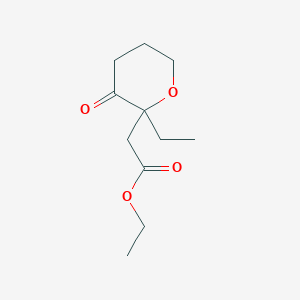
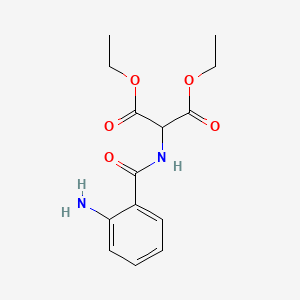
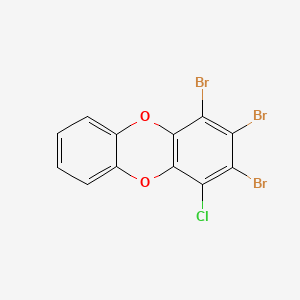
![Benzene, [3-(2-propynyloxy)-1-propenyl]-](/img/structure/B14317067.png)
![3-[Ethyl(octadecyl)amino]phenol](/img/structure/B14317096.png)
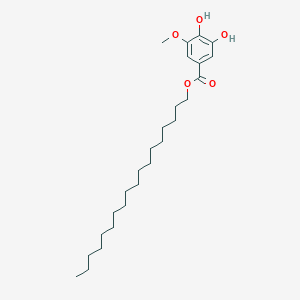
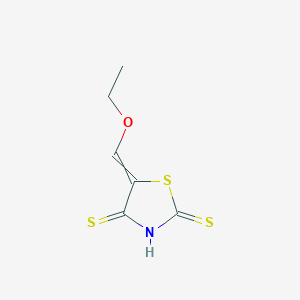
![1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-bis[(4-chlorophenyl)azo]-](/img/structure/B14317109.png)
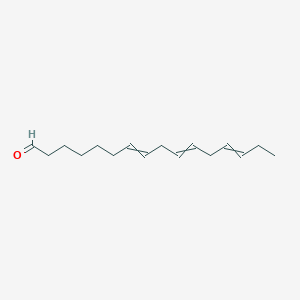
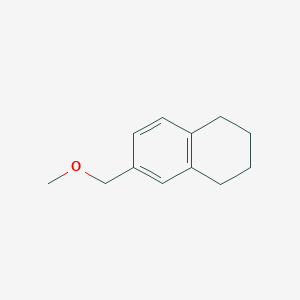
![1-(Diphenylmethyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B14317132.png)
